6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group, a carboxylic acid group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of an appropriate β-keto ester with an aldehyde and ammonia or an amine under acidic or basic conditions. This reaction typically proceeds through a multi-step process involving the formation of an intermediate enamine, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed, and reaction conditions may be fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring or carboxylic acid group.
Scientific Research Applications
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl and methyl groups, which may result in different chemical and biological properties.
6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but without the trifluoromethyl group, potentially affecting its reactivity and applications.
4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl group, which may influence its chemical behavior and biological activity.
Uniqueness
The presence of both the trifluoromethyl and methyl groups in 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid makes it unique compared to its analogs
Properties
CAS No. |
24667-07-0 |
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Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)5(7(14)15)6(13)12-3/h2H,1H3,(H,12,13)(H,14,15) |
InChI Key |
UNSSLBNWWBBLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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